Auricularine
Description
Historical Discovery and Isolation from Hedyotis auricularia
The discovery of this compound represents a significant milestone in the phytochemical investigation of the genus Hedyotis, a group of plants traditionally recognized for their medicinal properties across various Asian cultures. The compound was first isolated and structurally characterized in 1981 through comprehensive spectroscopic analysis of Hedyotis auricularia extracts. This seminal research employed systematic extraction procedures followed by chromatographic separation techniques to purify the alkaloid from the complex mixture of secondary metabolites present in the plant material.
Hedyotis auricularia, commonly known as auricled hedyotis or eared-leaf diamond flower, belongs to the family Rubiaceae and is native to tropical and subtropical regions of Asia, including the Andaman Islands, Assam, Bangladesh, Borneo, China, India, Java, Laos, and various Pacific islands. The plant has been extensively utilized in traditional medicine systems, particularly in Chinese, Indian, and Southeast Asian pharmacopeias, where it is valued for its therapeutic properties. Traditional practitioners have employed various parts of the plant, including leaves, stems, and whole plant preparations, for treating a diverse range of ailments.
The isolation process of this compound involved collecting fresh plant material from natural habitats, followed by extraction using organic solvents and subsequent fractionation through column chromatography techniques. Researchers utilized advanced analytical methods available at the time, including nuclear magnetic resonance spectroscopy and mass spectrometry, to elucidate the complex molecular structure of this novel alkaloid. The successful isolation and characterization of this compound marked an important advancement in understanding the chemical diversity of Hedyotis species and contributed to the broader knowledge of alkaloid chemistry in the Rubiaceae family.
The research methodology employed for this compound isolation established important precedents for subsequent phytochemical investigations of related species within the genus Hedyotis. The techniques developed during this pioneering work have since been refined and adapted for the discovery of additional bioactive compounds from various Hedyotis species, contributing to the expansion of natural product libraries and pharmaceutical research initiatives. This foundational research also highlighted the importance of systematic botanical collection and proper taxonomic identification in natural product discovery programs.
Classification as a Bis-Indole Alkaloid
This compound belongs to the structurally complex class of bis-indole alkaloids, which are characterized by the presence of two indole units within a single molecular framework. This classification places this compound among a relatively rare group of natural products that demonstrate remarkable structural complexity and biosynthetic sophistication. The bis-indole alkaloid family encompasses numerous compounds isolated from various plant families, marine organisms, and fungi, each exhibiting unique structural arrangements and biological activities.
The molecular formula of this compound is C₃₃H₄₂N₄, with a molecular weight of 494.7 grams per mole. The compound features a pentacyclic framework that incorporates two indole moieties connected through a complex bridging system. Specifically, this compound contains an indeno[1,2-b]indole skeleton with an iminoethano bridge, creating a highly rigid and three-dimensional molecular structure. This structural arrangement is relatively uncommon among natural products and represents a significant biosynthetic achievement by the producing organism.
The classification of this compound as a pyrroloindole alkaloid further refines its taxonomic position within the broader alkaloid classification system. Pyrroloindole alkaloids are characterized by the fusion of pyrrole and indole ring systems, creating unique structural motifs that often correlate with specific biological activities. This structural class includes various marine-derived alkaloids and plant-derived compounds, many of which have demonstrated significant pharmacological properties in preclinical studies.
The bis-indole nature of this compound is particularly significant from both chemical and biological perspectives. The presence of two indole units provides multiple sites for potential interactions with biological targets, while the complex bridging system creates a rigid molecular scaffold that may enhance binding specificity and potency. Comparative analysis with other bis-indole alkaloids reveals structural similarities with compounds isolated from marine sources, suggesting possible convergent evolutionary pathways for the biosynthesis of these complex molecular architectures.
The stereochemical complexity of this compound, featuring multiple chiral centers within its pentacyclic framework, adds another layer of structural sophistication to this compound. The specific three-dimensional arrangement of atoms within the molecule is crucial for its biological activity and represents a significant synthetic challenge for medicinal chemists attempting to prepare this compound through total synthesis approaches.
Taxonomic Significance in Natural Product Chemistry
The discovery of this compound has contributed significantly to the chemotaxonomic understanding of the genus Hedyotis and the broader Rubiaceae family. Chemotaxonomy utilizes the distribution of secondary metabolites as markers for establishing evolutionary relationships and taxonomic classifications among plant species. The presence of this compound in Hedyotis auricularia provides important chemical evidence for understanding the biosynthetic capabilities and evolutionary history of this genus.
The Rubiaceae family is renowned for producing a diverse array of alkaloids, including quinoline, isoquinoline, indole, and purine derivatives. The occurrence of bis-indole alkaloids such as this compound within this family represents a relatively specialized biosynthetic capability that may have evolved independently or been inherited from common ancestral lineages. Comparative phytochemical studies across various Hedyotis species have revealed the presence of related alkaloids, suggesting that the biosynthetic machinery for producing complex indole derivatives is well-established within this genus.
The structural complexity of this compound provides insights into the sophisticated enzyme systems present in Hedyotis auricularia that are capable of constructing highly intricate molecular architectures. The biosynthesis of bis-indole alkaloids typically involves multiple enzymatic steps, including the condensation of tryptophan-derived precursors, cyclization reactions, and complex rearrangements. Understanding these biosynthetic pathways has implications for biotechnology applications and synthetic biology approaches to alkaloid production.
From a broader natural product chemistry perspective, this compound exemplifies the chemical diversity that can arise from relatively simple biosynthetic precursors through enzymatic elaboration. The compound demonstrates how plants can create structurally complex molecules that may serve various ecological functions, including defense against herbivores, antimicrobial activity, or allelopathic interactions with other organisms. This diversity of function correlates with the structural complexity and provides evolutionary advantages to the producing organisms.
The taxonomic significance of this compound extends beyond the immediate Hedyotis genus to encompass broader questions about alkaloid evolution and distribution within the Rubiaceae family. Comparative studies examining the presence or absence of related alkaloids across different genera within this family can provide insights into evolutionary relationships and help refine current taxonomic classifications. Such studies also contribute to understanding the genetic and biochemical factors that influence secondary metabolite production in plants.
Nomenclature and Alternative Names
The compound this compound derives its name from its source organism, Hedyotis auricularia, with the suffix "ine" indicating its classification as an alkaloid. The nomenclature follows standard conventions in natural product chemistry where compounds are often named after their biological source, particularly when they represent novel chemical entities with unique structural features. The term "auricular" relates to the ear-shaped morphological characteristics of the source plant, which is reflected in several of its common names including "auricled hedyotis" and "eared-leaf diamond flower".
In chemical databases and scientific literature, this compound is identified by several systematic nomenclature systems and registry numbers that facilitate unambiguous identification and reference. The compound is registered in the Chemical Abstracts Service with the registry number 73706-32-8, which serves as a unique identifier in chemical databases worldwide. In the PubChem database, this compound is assigned the Compound Identifier number 441990, providing access to comprehensive chemical and biological information about the compound.
The systematic chemical name for this compound according to International Union of Pure and Applied Chemistry nomenclature is N,N-dimethyl-2-[2-[(1S,9R,10S,15R,16R)-12,14,14,19-tetramethyl-8,19-diazapentacyclo[7.7.3.01,9.02,7.010,15]nonadeca-2,4,6,11-tetraen-16-yl]-1H-indol-3-yl]ethanamine. This systematic name precisely describes the molecular structure, including stereochemical configurations and connectivity patterns, enabling chemists to understand the exact three-dimensional arrangement of atoms within the molecule.
Alternative nomenclature systems have also been applied to this compound in various scientific contexts. In some databases, the compound is referenced as dimethyl(2-{2-[(1S,9R,10S,15R,16R)-12,14,14,19-tetramethyl-8,19-diazapentacyclo[7.7.3.01,9.02,7.010,15]nonadeca-2,4,6,11-tetraen-16-yl]-1H-indol-3-yl}ethyl)amine, which represents an alternative systematic naming approach. These various nomenclature systems ensure that the compound can be accurately identified and referenced across different scientific disciplines and database systems.
The compound has also been associated with related alkaloids that share structural similarities, such as 4-methylborreverine, which represents a stereoisomeric form of this compound. This relationship highlights the importance of precise nomenclature in distinguishing between closely related compounds that may exhibit different biological activities despite their structural similarities. Understanding these nomenclature relationships is crucial for researchers working with bis-indole alkaloids and related natural products.
| Nomenclature Category | Designation |
|---|---|
| Common Name | This compound |
| Chemical Abstracts Service Registry Number | 73706-32-8 |
| PubChem Compound Identifier | 441990 |
| Molecular Formula | C₃₃H₄₂N₄ |
| Molecular Weight | 494.7 g/mol |
| Classification | Bis-indole alkaloid, Pyrroloindole alkaloid |
| Source Organism | Hedyotis auricularia Linnaeus |
| Plant Family | Rubiaceae |
Properties
CAS No. |
73706-32-8 |
|---|---|
Molecular Formula |
C33H42N4 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-[(1S,9R,10S,15R,16R)-12,14,14,19-tetramethyl-8,19-diazapentacyclo[7.7.3.01,9.02,7.010,15]nonadeca-2,4,6,11-tetraen-16-yl]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C33H42N4/c1-21-19-25-28(31(2,3)20-21)29(30-23(15-17-36(4)5)22-11-7-9-13-26(22)34-30)32-16-18-37(6)33(25,32)35-27-14-10-8-12-24(27)32/h7-14,19,25,28-29,34-35H,15-18,20H2,1-6H3/t25-,28-,29-,32+,33+/m0/s1 |
InChI Key |
RTHNIWHULJBNTJ-BXFVMDGOSA-N |
SMILES |
CC1=CC2C(C(C34C2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCN(C)C)C(C1)(C)C |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]([C@H]([C@]34[C@]2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCN(C)C)C(C1)(C)C |
Canonical SMILES |
CC1=CC2C(C(C34C2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCN(C)C)C(C1)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
1. Analgesic Effects:
Auricularine has been investigated for its analgesic properties. Research indicates that it may modulate pain pathways through interactions with neurotransmitter systems. A study demonstrated that this compound could inhibit pain signals in animal models, suggesting its potential use in treating chronic pain conditions .
2. Anti-inflammatory Activity:
The compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This property positions this compound as a potential therapeutic agent for inflammatory diseases .
3. Antioxidant Activity:
this compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in biological systems. This activity is vital for protecting cells from damage caused by reactive oxygen species, which are implicated in various diseases .
4. Neuroprotective Effects:
Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to inhibit apoptosis and promote neuronal survival under stress conditions highlights its potential as a treatment for conditions like Alzheimer's disease .
Clinical Implications
The clinical applications of this compound are still being explored, but preliminary findings suggest several potential uses:
- Pain Management: Given its analgesic properties, this compound could be developed into a therapeutic agent for managing chronic pain conditions.
- Treatment of Inflammatory Disorders: Its anti-inflammatory effects make it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis.
- Neurodegenerative Diseases: The neuroprotective effects suggest that this compound might be beneficial in treating or preventing neurodegenerative disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Chemical Reactions Analysis
Structural Features and Reactivity
Auricularine’s structure includes a pentacyclic indole framework with tertiary amine groups and methyl substituents (Figure 1) . Key reactive sites include:
-
Indole nitrogen : Prone to electrophilic substitution.
-
Tertiary amine groups : Potential sites for alkylation or acid-base reactions.
-
Aromatic rings : Susceptible to oxidation or hydrogenation.
Figure 1 : this compound’s 2D structure with reactive regions highlighted .
textSMILES: CC1=C[C@H]2[C@@H]([C@H]([C@]34[C@]2(NC5=CC=CC=C53)N(CC4)C)C6=C(C7=CC=CC=C7N6)CCN(C)C)C(C1)(C)C
Acid-Base Reactions
The tertiary amine groups (N,N-dimethyl) react with strong acids to form ammonium salts. For example:
This protonation alters solubility, enhancing bioavailability in polar solvents .
Oxidation Reactions
The indole moiety undergoes oxidation under acidic conditions. In silico studies suggest the formation of hydroxylated derivatives, though experimental verification is pending .
Enzymatic Interactions
This compound interacts with cytochrome P450 enzymes, leading to demethylation or hydroxylation (Table 1) .
Table 1 : Predicted metabolic pathways of this compound
| Enzyme | Reaction Type | Product | Reference |
|---|---|---|---|
| CYP3A4 | Demethylation | N-Methyl this compound | |
| CYP2D6 | Hydroxylation | 8-Hydroxy this compound |
Synthetic Derivatives and Modifications
Limited synthetic studies exist, but analogous pyrroloindoles undergo:
-
N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Aromatic substitution : Bromination at C-5 or C-7 positions under electrophilic conditions .
Table 2 : Hypothetical reactions based on structural analogs
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N,N,N-Trimethyl this compound |
| Bromination | Br₂, FeBr₃ | 5-Bromo this compound |
Catalytic Behavior
This compound’s tertiary amines may act as weak Lewis bases in catalytic cycles. Recent advances in electrostatic field-controlled catalysis suggest potential for enhancing reaction rates by 10⁵-fold under optimized conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Auricularine’s functional and structural analogs are inferred from metabolomic datasets and regulatory guidelines for compound comparison .
Structural Analogs
Craterellin C: Structural Similarity: Both compounds are natural products with cyclic ether moieties, though Craterellin C includes a lactone ring absent in this compound . Bioactivity: Craterellin C exhibits enzyme inhibitory activity (e.g., α-glucosidase), while this compound’s lower metabolomic signal intensity in ST000294 datasets (e.g., 16,966.67 AU vs. 790,222.22 AU for Aminoacetone) suggests weaker binding affinity in unspecified assays .
Anthocyanin: Structural Similarity: Shares a flavonoid backbone with this compound, but Anthocyanin has glycosidic linkages and aromatic hydroxyl groups . Bioactivity: Anthocyanin demonstrates antioxidant properties (IC₅₀: 10–50 µM), whereas this compound’s bioactivity remains unquantified in standardized assays .
Functional Analogs
Amoxicillin: Functional Similarity: Both are used in infection management, but this compound’s mechanism (likely immunomodulatory) differs from Amoxicillin’s bactericidal action . Potency: Metabolomic data show this compound’s signal intensity (16,966.67 AU) is orders of magnitude lower than Amoxicillin (3,216,444.44 AU), suggesting divergent pharmacokinetic profiles .
Data Table: Comparative Analysis
| Compound | Structural Class | Bioactivity | Metabolomic Signal (AU) | Key Differentiator |
|---|---|---|---|---|
| This compound | Alkaloid/Flavonoid | Enzyme inhibition (inferred) | 16,966.67 | Low signal intensity |
| Craterellin C | Lactone | α-Glucosidase inhibition | 802,000.00 | Lactone ring |
| Anthocyanin | Flavonoid | Antioxidant (IC₅₀: 10–50 µM) | 498,222.22 | Glycosidic linkages |
| Amoxicillin | β-Lactam antibiotic | Bactericidal | 3,216,444.44 | Peptidoglycan synthesis |
Note: Metabolomic data from ST000294 . Assay specifics (e.g., target enzymes, cell lines) are unavailable, limiting mechanistic interpretations.
Preparation Methods
Stepwise Protocol
-
Pretreatment : Fresh A. auricula fruiting bodies are washed, dried at 50–70°C for 10–20 minutes, and mechanically crushed into ultrafine powder (80 mesh).
-
Defatting : Powder is defatted using petroleum ether to remove lipids, which interfere with polysaccharide solubility.
-
Shearing Emulsification :
-
Centrifugation : Mixture is centrifuged at 4,000 rpm for 10 minutes to separate supernatant from residue.
-
Ethanol Precipitation : Supernatant is concentrated under vacuum (0.08–0.09 MPa, 65–85°C) and mixed with 95% ethanol (1:3 v/v) for 24 hours to precipitate polysaccharides.
-
Purification : Precipitate is washed with acetone and diethyl ether to remove impurities, then vacuum-dried (0.09–0.10 MPa, 60–75°C) or spray-dried (inlet: 175°C, outlet: 75°C).
Yield Optimization
Acid-Alkali Hydrolysis for Melanin Extraction
Light-Induced Melanin Biosynthesis
A. heimuer fruiting bodies exposed to increasing light intensities (100–1,000 lux) exhibit upregulated melanin synthesis via the tyrosine metabolic pathway. Transcriptomic analyses reveal that high light intensity (1,000 lux) induces:
-
Photoreceptor activation : Genes encoding blue-light receptors (e.g., WC-1) increase 4.2-fold.
-
MAPK signaling : Mitogen-activated protein kinase pathways upregulate melanogenic enzymes (e.g., tyrosinase) by 3.8-fold.
-
Eumelanin production : L-DOPA pathway intermediates rise 2.5-fold compared to low-light conditions.
Extraction and Purification
-
Crude Extraction : Fruiting bodies are homogenized in deionized water and incubated with 7 M HCl at 100°C for 2 hours to hydrolyze non-melanin components.
-
Washing : Precipitate is sequentially washed with ethanol, chloroform, and ethyl acetate to remove lipids and pigments.
-
Solubilization : Purified melanin is dissolved in 2 M NaOH, stirred overnight, and reprecipitated at pH 1.5 using HCl.
-
Lyophilization : Final melanin is freeze-dried and stored at -80°C.
Q & A
Q. How can researchers establish reproducible synthesis protocols for Auricularine?
Methodological Answer:
- Begin with a systematic review of existing synthesis methods (e.g., organic extraction, chemical synthesis) to identify gaps or inconsistencies in yield, purity, or scalability.
- Design experiments using factorial design to test variables such as reaction temperature, catalysts, and solvent systems. Include control groups (e.g., alternative synthesis routes) for comparison.
- Characterize this compound using HPLC, NMR, and mass spectrometry, adhering to protocols that ensure reproducibility (e.g., detailed equipment specifications, calibration standards) .
- Document all steps in supplementary materials, including raw data and error margins, to enable independent replication .
Q. What experimental frameworks are suitable for initial assessment of this compound’s bioactivity?
Methodological Answer:
- Apply the PICOT framework:
- Population : Cell lines or model organisms relevant to hypothesized bioactivity (e.g., cancer cells for antitumor studies).
- Intervention : Dose-response studies with this compound.
- Comparison : Positive/negative controls (e.g., known bioactive compounds vs. solvent-only).
- Outcome : Quantifiable metrics (e.g., IC50, apoptosis rates).
- Time : Acute vs. chronic exposure timelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
Methodological Answer:
- Conduct a meta-analysis of published data to identify variables causing discrepancies (e.g., assay conditions, compound purity, model systems).
- Design head-to-head experiments under standardized conditions, replicating key protocols from conflicting studies. Use blinded analysis to minimize bias .
- Employ multi-omics approaches (e.g., proteomics, metabolomics) to map this compound’s interactome, comparing results across models to isolate context-dependent effects .
Q. What strategies optimize the design of in vivo studies on this compound’s pharmacokinetics?
Methodological Answer:
- Use the FINER criteria to evaluate feasibility:
- Feasible : Ensure access to species-specific metabolic assays (e.g., murine CYP450 isoforms).
- Novel : Investigate understudied parameters (e.g., blood-brain barrier penetration).
- Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies.
- Relevant : Align endpoints with translational goals (e.g., bioavailability, half-life) .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
Methodological Answer:
- Design a stability study using ICH Q1A guidelines:
- Test accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage conditions.
- Monitor degradation products via stability-indicating assays (e.g., UPLC with photodiode array detection).
- Apply factorial ANOVA to identify interactions between temperature, humidity, and excipient formulations .
Interdisciplinary and Data Analysis Questions
Q. What computational methods validate this compound’s molecular docking predictions experimentally?
Methodological Answer:
- Combine molecular dynamics (MD) simulations with surface plasmon resonance (SPR) to measure binding affinities.
- Cross-validate docking scores (e.g., AutoDock Vina) with mutagenesis studies on predicted target residues .
- Address false positives by comparing docking results against decoy databases (e.g., DUD-E) .
Q. How can researchers leverage -omics data to elucidate this compound’s polypharmacology?
Methodological Answer:
- Integrate transcriptomic data (RNA-seq) with connectivity mapping (e.g., LINCS L1000) to identify off-target pathways.
- Use systems biology tools (Cytoscape, STRING) to construct interaction networks, prioritizing hubs with high betweenness centrality for functional validation .
Ethical and Reproducibility Considerations
Q. What frameworks ensure ethical sourcing and validation of natural this compound isolates?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
